(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived through hierarchical substitution rules, prioritizing the benzo[d]thiazole ring as the parent structure. The full name is:
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide .
Structural Breakdown:
- Parent heterocycle : Benzo[d]thiazole (a benzene fused to a thiazole ring).
- Substituents on the heterocycle :
- Position 3 : Allyl group (prop-2-en-1-yl).
- Position 6 : Sulfamoyl group (H2N-SO2-).
- Ylidene moiety : A deprotonated imine (=N–) at position 2, creating a conjugated system.
- Benzamide side chain : Attached to the ylidene nitrogen, with a sulfonyl-piperidine substituent at the benzene’s para position.
The (Z) configuration specifies the spatial arrangement around the C=N bond, with higher-priority groups (benzamide and thiazole) on the same side.
Structural Formula:
Chemical structure depiction unavailable in cited sources.
CAS Registry Number and Alternative Chemical Designations
Molecular Formula and Weight Analysis
Molecular Formula:
C23H27N5O6S3
Derived from atomic summation of the constituent groups:
- Benzo[d]thiazole (C7H5NS) + allyl (C3H5) + sulfamoyl (H2N-SO2) = C10H8N2O2S2 .
- Benzamide with sulfonyl-piperidine (C13H19N3O4S) = C13H19N3O4S .
Stereochemical Configuration and Isomeric Considerations
Stereochemical Features:
- Imine Bond Geometry :
- Piperidine Substituent :
Isomeric Possibilities:
- Geometric Isomerism :
- The imine bond allows (E) and (Z) configurations, but only the (Z) form is specified here.
- Piperidine Ring Conformers :
- Chair and boat conformations of the piperidine ring may influence sulfonyl group orientation, though these are not stereoisomers.
- Tautomerism :
Table: Key Stereochemical Attributes
| Feature | Description |
|---|---|
| C=N configuration | (Z)-synperiplanar |
| Piperidine chirality | Undefined (racemic or unassigned) |
| Tautomeric potential | Limited under standard conditions |
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S3/c1-3-12-27-20-11-10-19(34(24,29)30)14-21(20)33-23(27)25-22(28)17-6-8-18(9-7-17)35(31,32)26-13-4-5-16(2)15-26/h3,6-11,14,16H,1,4-5,12-13,15H2,2H3,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRZOKIXKFQLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. Its unique structural features, including a thiazole ring, allyl group, and sulfonamide moiety, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.5 g/mol. The presence of various functional groups enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S2 |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 887202-55-3 |
| Melting Point | Not available |
| Solubility | DMSO: 2 mg/mL, clear |
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. For instance, similar compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The structural components of this compound suggest that it may also possess similar antibacterial properties.
Anticancer Activity
Benzo[d]thiazole derivatives have been explored for their anticancer properties. Studies on related compounds indicate that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
- Antibacterial Efficacy : A study conducted on sulfonamide derivatives demonstrated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential effectiveness against these pathogens.
- Anticancer Properties : In vitro studies on benzo[d]thiazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for its therapeutic potential in oncology.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of sulfonamide derivatives, characterized by a complex structure that includes a benzo[d]thiazole core. The synthesis of this compound can be achieved through multiple methodologies, often involving the following steps:
-
Formation of the Benzo[d]thiazole Core :
- This can be synthesized from 2-aminobenzenethiol and an appropriate aldehyde or ketone.
-
Introduction of Functional Groups :
- The allyl group is introduced via alkylation with allyl bromide.
- The sulfonamide group is formed through a reaction with chlorosulfonic acid followed by amination.
-
Final Condensation :
- The target compound is obtained by condensing the resulting intermediate with a suitable acyl chloride under basic conditions.
These synthetic pathways are crucial for optimizing yield and purity, influenced by factors such as solvent choice and reaction conditions .
Biological Activities
The biological activities of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have been explored in several studies:
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at concentrations as low as 1 µg/mL .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism likely involves targeting specific enzymes crucial for DNA replication and repair, leading to apoptosis in cancer cells.
Potential Applications
The diverse applications of this compound include:
- Pharmaceutical Development : As a potential drug candidate for treating infections and cancer.
- Material Science : Utilization in developing antimicrobial coatings and advanced polymers due to its biological activity .
- Research Tool : Serving as a building block for synthesizing more complex molecules in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous molecules, focusing on substitutions, stereochemistry, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Influence: The Z-configuration in the target compound confers distinct binding modes compared to E-isomers or non-chiral analogs. For example, the azepane-sulfonyl analog (1007540-88-6) lacks an allyl group but retains a seven-membered ring, which may reduce steric hindrance compared to the 3-methylpiperidine group in the target compound .
Pharmacokinetic Profiles :
- The 3-methylpiperidine sulfonyl group in the target compound likely improves blood-brain barrier penetration relative to the azepane analog due to smaller ring size and reduced polarity.
- Fluorination in 1007540-88-6 increases metabolic stability but may reduce solubility compared to the sulfamoyl group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing the allyl and sulfamoyl groups in this compound?
- Methodology : The allyl group can be introduced via palladium-catalyzed hydroamination (e.g., using allyl chloride or allylamine derivatives under inert conditions) . For the sulfamoyl moiety, sulfonation of the benzothiazole ring using sulfamic acid or chlorosulfonic acid followed by amidation with ammonia/amine is typical. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions like over-sulfonation .
Q. How should researchers characterize the stereochemical configuration (Z/E) of the imine group in this compound?
- Methodology : Use NMR to observe coupling constants between the imine proton and adjacent groups. For (Z)-configuration, coupling constants typically range between 10–12 Hz due to transannular interactions. X-ray crystallography is definitive for absolute configuration determination .
Q. What analytical techniques are critical for assessing purity and stability during synthesis?
- Methodology : Employ HPLC with a C18 column (e.g., 90:10 water:acetonitrile mobile phase) to monitor purity (>95% by area normalization). Stability studies under accelerated conditions (40°C/75% RH) should include periodic LC-MS analysis to detect hydrolysis or oxidation of sulfonamide/thiazole moieties .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for multi-step syntheses involving this compound?
- Methodology : Apply factorial design to variables like catalyst loading (e.g., Pd(PPh) for allylation), temperature, and reaction time. For example, a 2 factorial design revealed that increasing Pd catalyst from 2 mol% to 5 mol% improved allylation yields from 63% to 78% in analogous STING agonist syntheses .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., STING or sulfotransferases)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of human STING (PDB: 4LOI) or sulfotransferases. Focus on the sulfamoyl group’s electrostatic interactions with Arg238 (STING) or the catalytic lysine in sulfotransferases. MD simulations (AMBER) assess binding stability over 100 ns trajectories .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC variability across assays)?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with positive controls. For example, discrepancies in STING activation assays may arise from cell-line-specific expression of interferon genes. Use isogenic cell lines and orthogonal assays (e.g., ELISA for IFN-β) .
Q. What strategies mitigate metabolic instability of the 3-methylpiperidinyl sulfonyl group in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
